2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Synthetic chemistry Process development N-acylation efficiency

2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (CAS 93316-40-6) is a racemic N-benzoyl-protected derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). Tic serves as a conformationally constrained phenylalanine analog widely employed in peptide and peptidomimetic design.

Molecular Formula C17H15NO3
Molecular Weight 281.3 g/mol
CAS No. 93316-40-6
Cat. No. B3022143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
CAS93316-40-6
Molecular FormulaC17H15NO3
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESC1C(N(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C17H15NO3/c19-16(12-6-2-1-3-7-12)18-11-14-9-5-4-8-13(14)10-15(18)17(20)21/h1-9,15H,10-11H2,(H,20,21)
InChIKeyQBBPKILWLZTVIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (CAS 93316-40-6): Core Structural Profile and Procurement Context


2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (CAS 93316-40-6) is a racemic N-benzoyl-protected derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). Tic serves as a conformationally constrained phenylalanine analog widely employed in peptide and peptidomimetic design. The compound is supplied as a powder with a reported melting point of 168–170 °C and a typical purity of 95% . Its synthesis via acylation of Tic hydrochloride with benzoyl chloride under Schotten-Baumann conditions proceeds in approximately 77% yield . The benzoyl group provides a UV-active chromophore and represents a non-carbamate amine protection strategy, distinguishing it from the more common Boc-, Cbz-, and Fmoc-protected Tic building blocks.

Why N-Benzoyl-Tic-OH Cannot Be Routinely Replaced by Other N-Acyl or N-Carbamate Tic Analogs


The N-benzoyl substituent on the tetrahydroisoquinoline scaffold imparts a distinct set of physicochemical and reactivity characteristics that are not replicated by N-acetyl, N-propionyl, N-Boc, or N-Cbz analogs. The benzoyl group is a non-carbamate amide protecting group, which is stable to the acidic conditions used to remove Boc groups and resistant to the hydrogenolytic conditions used for Cbz removal, enabling orthogonal protection strategies in multi-step peptide synthesis. Furthermore, the benzoyl aromatic ring serves as a UV chromophore (λmax ≈ 230–270 nm) that facilitates HPLC monitoring, a feature absent in simple aliphatic N-acyl derivatives such as N-propionyl-Tic-OH . Substituting with an N-Cbz or N-Boc Tic analog would alter the deprotection logic, potentially compromising synthetic route compatibility. The following quantitative evidence addresses specific differentiation dimensions relative to the most relevant structural comparators.

Quantitative Differentiation Evidence: 2-Benzoyl-Tic-OH vs. Closest Structural Analogs


Synthetic Yield: 2-Benzoyl-Tic-OH vs. 2-Propionyl-Tic-OH Under Identical Acylation Conditions

In a direct head-to-head synthetic comparison using the same starting material (Tic hydrochloride) and identical Schotten-Baumann conditions (acetone/2N NaOH, room temperature), the N-benzoyl derivative was obtained in 77% yield, whereas the N-propionyl analog was obtained in 87% yield . The 10-percentage-point lower yield for the benzoyl derivative is consistent with the increased steric demand and reduced electrophilicity of benzoyl chloride relative to propionyl chloride, which must be factored into scale-up planning.

Synthetic chemistry Process development N-acylation efficiency

Melting Point: 2-Benzoyl-Tic-OH vs. N-Cbz-Tic-OH

The melting point of 2-benzoyl-Tic-OH (168–170 °C) is approximately 30 °C higher than that reported for the N-Cbz-protected analog (N-Cbz-Tic-OH, CAS 79261-58-8, mp 137–141 °C) . This elevated melting point suggests stronger intermolecular interactions (likely π–π stacking involving the benzoyl phenyl ring), which can translate into more robust crystalline packing and potentially improved solid-state stability during storage and handling.

Solid-state properties Purification Handling

Chiral Purity: Racemic 2-Benzoyl-Tic-OH vs. Enantiopure (S)-2-Benzoyl-Tic-OH

CAS 93316-40-6 is the racemic (±) mixture of 2-benzoyl-Tic-OH, whereas the (S)-enantiomer is registered under CAS 115732-15-5 and is commercially available at higher enantiomeric purity (≥98% ee) . For applications requiring stereochemically defined building blocks (e.g., chiral peptide synthesis or asymmetric catalysis), the racemic material may be unsuitable. However, for applications where the carboxylic acid functionality is used for derivatization without stereochemical requirement (e.g., esterification, amide coupling to achiral amines), the racemic compound offers a cost-advantaged alternative to the enantiopure (S)-form without sacrificing chemical reactivity at the carboxyl group.

Chiral chemistry Enantiomeric purity Peptide synthesis

Orthogonal Protection: Benzoyl vs. Carbamate Protecting Groups (Boc, Cbz, Fmoc)

The N-benzoyl group is a non-carbamate amide protecting group that is stable to trifluoroacetic acid (TFA), which is routinely used to remove N-Boc groups, and resistant to catalytic hydrogenation (H₂/Pd-C), which cleaves N-Cbz groups. This orthogonality allows the benzoyl-Tic building block to be incorporated into synthetic sequences where a Boc or Cbz group must be selectively removed in its presence [1]. In contrast, N-Boc-Tic-OH and N-Cbz-Tic-OH cannot survive the conditions required to remove each other's protecting groups. While quantitative stability data specific to 2-benzoyl-Tic-OH under these conditions are not published, the amide bond in N-benzoyl amines is well-established to resist both TFA and hydrogenolysis under standard peptide synthesis conditions.

Protecting group strategy Orthogonal deprotection Multi-step synthesis

UV Detectability: Benzoyl Chromophore vs. Non-Aromatic N-Acyl Analogs

The benzoyl group possesses a strong UV chromophore (π→π* transition, λmax ≈ 230–270 nm, ε ≈ 10,000–13,000 M⁻¹cm⁻¹), enabling sensitive HPLC-UV detection of 2-benzoyl-Tic-OH and its derivatives without requiring derivatization or specialized detectors such as ELSD or CAD . Aliphatic N-acyl analogs such as N-acetyl-Tic-OH or N-propionyl-Tic-OH lack this chromophore and exhibit only weak end-absorption near 210–220 nm, which is prone to interference from mobile-phase solvents. This chromophoric advantage is shared with N-Cbz-Tic-OH but is absent in N-Boc-Tic-OH.

Analytical chemistry HPLC monitoring Process analytical technology

Optimal Application Scenarios for 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic Acid Based on Verified Differentiation Evidence


Multi-Step Peptidomimetic Synthesis Requiring Orthogonal N-Protection

When a synthetic route requires selective removal of a Boc or Cbz group in the presence of a Tic N-protecting group, 2-benzoyl-Tic-OH is the appropriate choice. The benzoyl amide survives TFA-mediated Boc deprotection and hydrogenolytic Cbz removal, enabling sequential deprotection strategies that would fail with N-Boc-Tic-OH or N-Cbz-Tic-OH as the building block . This orthogonality is a key selection criterion for medicinal chemistry campaigns synthesizing libraries of Tic-containing peptides.

HPLC-Monitored Solution-Phase Synthesis Without Derivatization

For reaction optimization and process development where real-time HPLC-UV monitoring is essential, 2-benzoyl-Tic-OH provides inherent UV detectability via its benzoyl chromophore. This eliminates the need for derivatization steps or evaporative light-scattering detection (ELSD), streamlining reaction monitoring relative to N-acetyl or N-propionyl Tic analogs that lack strong UV absorption .

Cost-Sensitive Scale-Up Where Stereochemistry Is Not Critical

For applications involving achiral derivatization at the carboxylic acid group (e.g., esterification, amide formation with achiral amines, or reduction to the alcohol), racemic 2-benzoyl-Tic-OH (CAS 93316-40-6) offers a more economical alternative to the enantiopure (S)-enantiomer (CAS 115732-15-5), provided that the downstream application does not require stereochemical purity. Procurement managers can weigh the cost differential against the functional requirement for enantiopurity .

Crystalline Intermediate Handling and Storage

The relatively high melting point of 2-benzoyl-Tic-OH (168–170 °C) compared to N-Cbz-Tic-OH (137–141 °C) suggests superior crystalline stability at ambient temperatures, reducing the risk of caking or degradation during long-term storage in non-climate-controlled facilities. This property is advantageous for laboratories and CROs maintaining compound archives without dedicated cold storage .

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